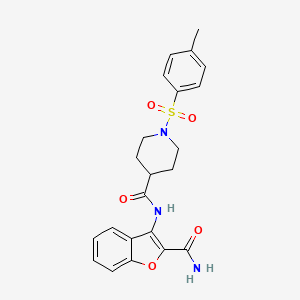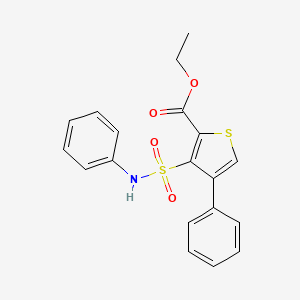![molecular formula C17H21NO2 B6495008 N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide CAS No. 1351596-97-8](/img/structure/B6495008.png)
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2,2-dimethylpropanamide, also known as N-hydroxy-2-naphthyl ethyl amide (NHNEA), is a synthetic organic compound that has been used in numerous scientific research applications. NHNEA is a versatile compound that has been used to study the biochemical and physiological effects of various drugs, and can be used as a starting point for synthesizing a variety of compounds. In addition, NHNEA has been used as a tool for studying the mechanisms of action of drugs, as well as for conducting laboratory experiments.
科学的研究の応用
NHNEA has been used in a variety of scientific research applications, including the study of the biochemical and physiological effects of various drugs. NHNEA has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, NHNEA has been used to study the pharmacokinetics of drugs, as well as to study the mechanisms of action of drugs. NHNEA has also been used as a tool for conducting laboratory experiments, such as the synthesis of various compounds.
作用機序
The mechanism of action of NHNEA is not fully understood. However, it has been suggested that NHNEA may act as a competitive inhibitor of certain enzymes, such as cyclooxygenase (COX). Additionally, NHNEA has been found to modulate the activity of certain receptors, including the serotonin 5-HT1A receptor. These effects may explain some of the biochemical and physiological effects of NHNEA.
Biochemical and Physiological Effects
NHNEA has been found to have a variety of biochemical and physiological effects. For example, NHNEA has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, NHNEA has been found to have neuroprotective effects, as well as to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor.
実験室実験の利点と制限
NHNEA has a number of advantages for use in laboratory experiments. For example, NHNEA is relatively inexpensive and easy to synthesize, making it an attractive option for researchers. Additionally, NHNEA can be used to study a variety of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, NHNEA also has some limitations. For example, NHNEA is not water soluble, making it difficult to use in aqueous solutions. Additionally, NHNEA is not stable in the presence of light or heat, making it difficult to use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the use of NHNEA in scientific research. For example, NHNEA could be used to study the effects of drugs on the cardiovascular system, as well as to study the pharmacokinetics of drugs. Additionally, NHNEA could be used as a tool for conducting laboratory experiments, such as the synthesis of various compounds. Furthermore, NHNEA could be used to study the mechanisms of action of drugs, as well as to study the biochemical and physiological effects of various drugs. Finally, NHNEA could be used to develop new drugs or treatments for various diseases.
合成法
NHNEA can be synthesized using a variety of methods, including the condensation of 2-naphthol with ethyl 2,2-dimethylpropanoate. This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, and is usually carried out at a temperature of around 100°C. The reaction yields NHNEA as the major product, along with a small amount of other byproducts. Additionally, NHNEA can be synthesized using the reaction of 2-naphthol with ethyl bromide and sodium hydroxide. This reaction is typically performed in an aqueous medium at a temperature of around 100°C, and yields NHNEA as the major product.
特性
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)16(20)18-11-15(19)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,15,19H,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOWKDGOWYNNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6494932.png)
![N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B6494937.png)

![methyl 2-[1-(4-methylbenzenesulfonyl)piperidine-4-amido]thiophene-3-carboxylate](/img/structure/B6494961.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6494963.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6494976.png)
![(13E)-13-[(2-chlorophenyl)methylidene]-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-ol](/img/structure/B6494986.png)
![methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6494992.png)
![methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495014.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6495021.png)
![4-butoxy-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6495029.png)

![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B6495038.png)